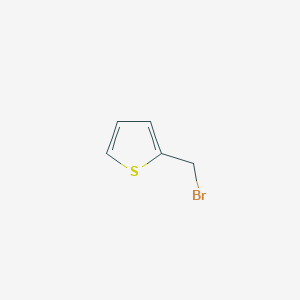

2-(Bromomethyl)thiophene

Beschreibung

The exact mass of the compound 2-(Bromomethyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOBOLDDGXPTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474031 | |

| Record name | 2-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45438-73-1 | |

| Record name | 2-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)thiophene from 2-Methylthiophene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)thiophene, a critical intermediate in the development of various pharmaceutical compounds and functional materials. The primary and most effective method for this transformation is the selective free-radical bromination of the methyl group of 2-methylthiophene (B1210033).

Reaction Principle and Mechanism

The synthesis of 2-(bromomethyl)thiophene from 2-methylthiophene is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator to begin the process.[1][2]

The key advantage of using NBS is that it provides a constant, low concentration of bromine (Br₂) in the reaction mixture, which favors the desired side-chain (benzylic/allylic) halogenation over electrophilic substitution on the thiophene (B33073) ring.[2] The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation.[1]

The mechanism proceeds through three main stages:

-

Initiation: The radical initiator decomposes to form free radicals. These radicals then react with HBr present in trace amounts (from the reaction of NBS with trace moisture or HBr) or with NBS itself to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylthiophene. This step is favored because it forms a resonance-stabilized thienyl radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, 2-(bromomethyl)thiophene, and a new bromine radical, which continues the chain reaction.[3][4]

-

Termination: The reaction concludes when two radicals combine to form a non-radical species.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields reported for the synthesis of 2-(bromomethyl)thiophene and its analogs. The use of a radical initiator like benzoyl peroxide significantly improves the yield of the side-chain brominated product over ring bromination.[5]

| Reactant 1 | Reactant 2 | Initiator | Solvent | Reaction Time & Temp. | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| 2-Methylthiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene (B151609) | Reflux | 71-79% | 75-78 / 1 | Organic Syntheses[6] |

| 2-Methylthiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | 84% (crude) | Not specified | F. F. Blicquy et al.[5] |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Reflux | 71-79% | 75-78 / 1 | Organic Syntheses[6] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of thenyl bromides.[6]

Materials and Reagents:

-

2-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Anhydrous Benzene or Carbon Tetrachloride (CCl₄)

-

Calcium Carbonate (for storage)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-methylthiophene (1.0 eq.) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq.) in anhydrous benzene is brought to a vigorous reflux.

-

Reagent Addition: A mixture of N-bromosuccinimide (0.9 eq.) and a similar catalytic amount of benzoyl peroxide is added portion-wise through the funnel. The powder should be added as rapidly as the reaction foaming permits.[6]

-

Reaction Monitoring: The addition is typically completed over 20-30 minutes. Once the final portion of NBS has been added and the vigorous reaction has subsided, the mixture is cooled, first with a water bath and then with an ice bath.

-

Work-up: The by-product, succinimide, will precipitate out of the solution upon cooling. It is removed by vacuum filtration and washed with a small amount of cold, dry benzene.

-

Purification: The solvent is immediately removed from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation. The fraction boiling between 75-78 °C at 1 mmHg is collected, yielding pure 2-(bromomethyl)thiophene.[6]

-

Storage: The product is a colorless liquid that may discolor over time. It should be stored in a refrigerator over a small amount of powdered calcium carbonate to neutralize any HBr that may form.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 2-(bromomethyl)thiophene.

Caption: Workflow for 2-(bromomethyl)thiophene synthesis.

Safety and Handling

-

2-Methylthiophene: Flammable liquid and harmful if swallowed.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

-

Benzoyl Peroxide: Strong oxidizer and can be explosive when dry. It is usually supplied wetted with water.

-

Solvents: Benzene is a known carcinogen and highly flammable. Carbon tetrachloride is toxic and an ozone-depleting substance. All operations should be conducted in a well-ventilated fume hood.

-

2-(Bromomethyl)thiophene: The product is a lachrymator (causes tearing) and is corrosive. Handle with care and appropriate PPE.

References

An In-depth Technical Guide to the Electrophilic Bromination of 2-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the electrophilic bromination of 2-methylthiophene (B1210033). This reaction is a fundamental transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and functional materials.

Core Principles: Mechanism and Regioselectivity

The electrophilic bromination of 2-methylthiophene follows the general mechanism of electrophilic aromatic substitution (SEAr). Thiophene (B33073) is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles. This enhanced reactivity is due to the ability of the sulfur atom to stabilize the intermediate carbocation, known as the σ-complex or arenium ion, through resonance.

The reaction proceeds in two main steps:

-

Attack of the electrophile: The π-electron system of the 2-methylthiophene ring acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ from a Br₂/Lewis acid complex or polarized NBS) to form a resonance-stabilized σ-complex.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that has bonded to the bromine, restoring the aromaticity of the thiophene ring and yielding the brominated product.

The Directing Effect of the Methyl Group

The methyl group at the 2-position of the thiophene ring is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted thiophene. It is also an ortho, para-director. In the context of the thiophene ring, this translates to a strong preference for substitution at the C5 position (adjacent to the sulfur and para to the methyl group) and, to a lesser extent, the C3 position (ortho to the methyl group).

Substitution at the C5 position is highly favored due to the formation of a more stable σ-complex intermediate. The positive charge in the intermediate can be delocalized over three atoms, including the sulfur atom, which can effectively stabilize the positive charge through its lone pair of electrons. Attack at the C3 position results in a similarly well-stabilized intermediate. In contrast, attack at the C4 position leads to a less stable intermediate where the positive charge cannot be as effectively delocalized onto the sulfur atom. Consequently, the primary product of the electrophilic bromination of 2-methylthiophene is 5-bromo-2-methylthiophene .

Reaction Pathway and Intermediates

The following diagram illustrates the logical progression of the electrophilic bromination of 2-methylthiophene, highlighting the formation of the key σ-complex intermediate.

Figure 1: Reaction pathway for the electrophilic bromination of 2-methylthiophene.

Quantitative Data

| Reactant | Brominating Agent | Product(s) | Yield | Purity (GC) | Reference |

| 3-Methylthiophene (B123197) | NBS | 2-Bromo-3-methylthiophene (B51420) | 87% | >98% | [1] |

| 3-Methylthiophene | NBS | 2,5-Dibromo-3-methylthiophene (B84023) | 78% | >98% | [1] |

Table 1: Quantitative data for the bromination of 3-methylthiophene.[1]

Based on the electronic and steric effects of the methyl group in 2-methylthiophene, a high regioselectivity for the formation of 5-bromo-2-methylthiophene is expected, with minimal formation of other isomers under controlled conditions.

Experimental Protocols

Several methods can be employed for the electrophilic bromination of 2-methylthiophene. The choice of reagent and conditions can influence the selectivity and yield of the reaction.

Bromination using N-Bromosuccinimide (NBS)

This is a widely used method for the selective bromination of electron-rich aromatic and heteroaromatic compounds.

Methodology:

-

Dissolve 2-methylthiophene (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica (B1680970) gel or by distillation.

Bromination using Bromine (Br₂) with a Lewis Acid Catalyst

This classical method uses molecular bromine activated by a Lewis acid.

Methodology:

-

Dissolve 2-methylthiophene (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature until the reaction is complete (as indicated by TLC or GC).

-

Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Isolate and purify the product as described in the NBS method.

Bromination using H₂O₂/HBr

This method offers a greener alternative, generating bromine in situ.

Methodology:

-

To a stirred solution of 2-methylthiophene (1.0 eq) in a suitable solvent (e.g., a mixture of an organic solvent and water), add hydrobromic acid (HBr).

-

Cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress.

-

After completion, work up the reaction as described in the previous methods to isolate and purify the brominated product.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of brominated 2-methylthiophene.

Figure 2: General experimental workflow for electrophilic bromination.

Conclusion

The electrophilic bromination of 2-methylthiophene is a highly regioselective reaction that predominantly yields 5-bromo-2-methylthiophene. The reaction mechanism is well-understood and proceeds via a resonance-stabilized σ-complex. Various experimental protocols, utilizing reagents such as NBS, Br₂/Lewis acid, or H₂O₂/HBr, can be effectively employed for this transformation. Careful control of reaction conditions is crucial for achieving high yields and selectivity. The resulting brominated 2-methylthiophenes are versatile intermediates in the synthesis of complex organic molecules for a range of applications in the pharmaceutical and materials science industries.

References

A Technical Guide to the Spectroscopic Data of 2-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(bromomethyl)thiophene, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of complete, experimentally-derived spectral data for 2-(bromomethyl)thiophene in publicly accessible literature, this guide also includes detailed spectroscopic information for the closely related analogue, 2-bromo-5-(bromomethyl)thiophene, for comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(bromomethyl)thiophene is presented below.

| Property | Value |

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Appearance | Liquid |

| Boiling Point | 80-82 °C at 15 Torr |

| Melting Point | -10 °C |

| Density | 1.605 g/cm³ |

Spectroscopic Data

This section details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In contrast, detailed experimental NMR data has been reported for the analogue, 2-bromo-5-(bromomethyl)thiophene .

Table 1: ¹H NMR Data of 2-bromo-5-(bromomethyl)thiophene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 | d | 1H | Thiophene (B33073) H |

| 6.82 | d | 1H | Thiophene H |

| 4.58 | s | 2H | -CH₂Br |

Table 2: ¹³C NMR Data of 2-bromo-5-(bromomethyl)thiophene

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | C-thiophene |

| 130.5 | C-thiophene |

| 128.9 | C-thiophene |

| 112.8 | C-thiophene |

| 28.7 | -CH₂Br |

Infrared (IR) Spectroscopy

Specific experimental IR data for 2-(bromomethyl)thiophene is not detailed in the available literature. However, the IR spectrum is expected to show characteristic absorption bands for C-H stretching of the thiophene ring, C-C and C=C stretching vibrations within the ring, and the C-Br stretching of the bromomethyl group.

For comparison, the related compound 2-[4-(bromomethyl)phenyl]thiophene would exhibit characteristic IR bands which can be viewed in spectral databases.[1]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 2-(bromomethyl)thiophene

| Adduct | m/z |

| [M+H]⁺ | 176.93681 |

| [M+Na]⁺ | 198.91875 |

| [M-H]⁻ | 174.92225 |

| [M+NH₄]⁺ | 193.96335 |

| [M+K]⁺ | 214.89269 |

| [M]⁺ | 175.92898 |

| [M]⁻ | 175.93008 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of thiophene derivatives are crucial for reproducible research.

Synthesis of 2-bromo-5-(bromomethyl)thiophene[3]

A solution of 2-methylthiophene (B1210033) (1 equivalent, 20.4 mmol) in dry carbon tetrachloride (9–10 mL) is treated with N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol). The reaction mixture is heated under reflux for four to five hours. After completion, the mixture is filtered, and the solvent is removed under vacuum. The crude product is then purified by fractional distillation to yield 2-bromo-5-(bromomethyl)thiophene.[2]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

Electron ionization mass spectra (EI-MS) are generally recorded on a JMS-HX-110 spectrometer with a data system to determine the mass-to-charge ratio of the parent ion and its fragmentation pattern.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a substituted thiophene compound.

Caption: Workflow for the synthesis and spectroscopic characterization of substituted thiophenes.

References

- 1. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)thiophene, also known as 2-thenyl bromide, is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1][2] As a thiophene-containing analog of benzyl (B1604629) bromide, its chemical behavior is characterized by a highly reactive bromomethyl group attached to an aromatic thiophene (B33073) ring. This unique structure makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with 2-(bromomethyl)thiophene.

Chemical and Physical Properties

2-(Bromomethyl)thiophene is a liquid at room temperature with a characteristic odor.[4] It is crucial to handle this compound with appropriate safety measures, as it is harmful if swallowed and can cause respiratory irritation.[1] The product is typically stored at refrigerated temperatures (2-8 °C) under an inert atmosphere, as it is moisture-sensitive.[1]

Table 1: Physical and Chemical Properties of 2-(Bromomethyl)thiophene

| Property | Value | Reference(s) |

| CAS Number | 45438-73-1 | [1] |

| Molecular Formula | C₅H₅BrS | [3] |

| Molecular Weight | 177.06 g/mol | [3] |

| Appearance | Liquid | [5] |

| Melting Point | -10 °C | [3][5] |

| Boiling Point | 80-82 °C @ 15 Torr | [3] |

| Density | 1.605 g/cm³ | [3] |

| Synonyms | 2-Thenyl bromide | [1] |

| Storage Conditions | 2-8 °C, Moisture sensitive | [1] |

| Stability | Stable under normal storage conditions | [1] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [1][4] |

Reactivity and Synthetic Applications

The reactivity of 2-(bromomethyl)thiophene is dominated by the C-Br bond of the methylene (B1212753) group. This group is analogous to a benzylic bromide, making it an excellent electrophile for a variety of nucleophilic substitution reactions.[6] The thiophene ring itself possesses aromatic character and can participate in other transformations, particularly metal-catalyzed cross-coupling reactions when further substituted with a halogen on the ring.[7]

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(bromomethyl)thiophene is nucleophilic substitution, typically proceeding through an SN2 mechanism.[8] The electrophilic carbon of the bromomethyl group is susceptible to backside attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. This reaction is fundamental for constructing carbon-heteroatom and carbon-carbon bonds.

Common nucleophiles include:

-

O-Nucleophiles: Alcohols, phenols, carboxylates (to form ethers and esters).

-

N-Nucleophiles: Amines, amides, azides (to form substituted amines).

-

S-Nucleophiles: Thiols, thiolates (to form thioethers).

-

C-Nucleophiles: Cyanide, enolates, Grignard reagents.

The reaction rate is dependent on the concentration of both the 2-(bromomethyl)thiophene substrate and the nucleophile.[8] Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they effectively solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.[8]

Caption: Generalized SN2 reaction mechanism for 2-(bromomethyl)thiophene.

Metal-Catalyzed Cross-Coupling Reactions

While 2-(bromomethyl)thiophene itself is primarily a partner in nucleophilic substitutions, its derivatives, particularly those with a halogen on the thiophene ring, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds.[7][9] Understanding this reactivity is crucial for multi-step syntheses involving this scaffold.

-

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound.[9][10] For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be selectively coupled with various aryl boronic acids at the C2-bromo position, leaving the bromomethyl group intact for subsequent functionalization.[7][11] This regioselectivity is key to building complex molecular architectures.[7] The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄.[7][12]

-

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13][14] Thiophene halides are effective substrates in Heck reactions, allowing for the introduction of alkenyl substituents onto the thiophene ring.[15]

-

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[16][17] This method is highly effective for synthesizing arylalkynes and is widely used in the preparation of complex molecules and organic materials.[16][18]

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Grignard Reactions

2-Bromothiophene can be converted into the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[19][20] This Grignard reagent is a potent nucleophile and can react with various electrophiles. While forming a Grignard reagent directly from 2-(bromomethyl)thiophene is challenging due to the high reactivity of the bromomethyl group, it can itself act as an electrophile in reactions with other Grignard reagents to form new C-C bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for key transformations involving the 2-(bromomethyl)thiophene scaffold.

Protocol 1: General Nucleophilic Substitution (Synthesis of a Thioether)

This protocol describes a typical SN2 reaction to form a 2-(arylthiomethyl)thiophene.

-

Materials:

-

2-(Bromomethyl)thiophene (1.0 eq)

-

Thiophenol (or other thiol) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the thiol, potassium carbonate, and DMF.

-

Stir the mixture at room temperature for 20-30 minutes to form the thiolate salt.

-

Add 2-(bromomethyl)thiophene to the mixture dropwise via syringe.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure thioether.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Thiophene Derivative

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes and illustrates the functionalization of the thiophene ring.[7][12]

-

Materials:

-

2-Bromo-5-(bromomethyl)thiophene (1.0 eq, 0.976 mmol)

-

Aryl boronic acid (1.1 eq, 1.073 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq, 1.952 mmol)

-

1,4-Dioxane (B91453) and Water (4:1 solvent mixture)

-

-

Procedure:

-

In a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene and Pd(PPh₃)₄ under a nitrogen atmosphere.

-

Add 1,4-dioxane (e.g., 2.5 mL) and stir the mixture for 30 minutes.

-

Add the aryl boronic acid, K₃PO₄, and water (e.g., 0.625 mL) to the vessel.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude material by column chromatography on silica gel to obtain the desired 2-(bromomethyl)-5-aryl-thiophene.[7]

-

Caption: A general experimental workflow for a cross-coupling reaction.

Conclusion

2-(Bromomethyl)thiophene is a highly valuable reagent in organic synthesis. Its primary reactivity as an electrophile in nucleophilic substitution reactions allows for the straightforward introduction of the thienylmethyl moiety into a vast array of molecules. Furthermore, the thiophene ring provides a stable aromatic core that can be functionalized through powerful C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings, especially when pre-functionalized with a halide. This dual reactivity makes it an indispensable tool for medicinal chemists and materials scientists in the design and synthesis of novel, high-value compounds. A thorough understanding of its properties and reaction protocols is key to unlocking its full synthetic potential.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 12. researchgate.net [researchgate.net]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 2-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-(bromomethyl)thiophene (CAS No: 45438-73-1), a crucial reagent in the synthesis of pharmaceuticals and functional materials. Due to its reactive benzylic bromide moiety, proper handling and storage are paramount to ensure its chemical integrity and prevent degradation, thereby ensuring experimental reproducibility and safety.

Summary of Stability and Storage Conditions

2-(Bromomethyl)thiophene is generally stable under recommended handling and storage conditions[1]. However, it is sensitive to moisture, heat, and light, and is incompatible with strong oxidizing agents, strong bases, and strong reducing agents[1][2]. The primary recommended storage temperature is between 2°C and 8°C[1].

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale & References |

| Temperature | 2°C to 8°C | To minimize thermal decomposition and side reactions. Use of an explosion-proof refrigerator is advised[1]. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | The compound is moisture-sensitive. An inert atmosphere prevents hydrolysis of the bromomethyl group and potential oxidation[1]. |

| Light Exposure | Store in a light-proof or amber glass container | To prevent photo-degradation. Halogenated organic compounds can be susceptible to photolytic cleavage[3]. |

| Container | Tightly sealed, suitable glass container (e.g., amber glass bottle) | To prevent exposure to moisture and air. The container should be kept in a dry and well-ventilated area[1]. |

| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and strong reducing agents | To avoid vigorous and potentially hazardous reactions that can degrade the compound[1][2]. Also, keep away from heat, sparks, and open flames. |

Potential Degradation Pathways

The reactivity of the bromomethyl group and the presence of the thiophene (B33073) ring suggest several potential degradation pathways, especially under suboptimal storage conditions. These include hydrolysis, oxidation of the sulfur atom, and potential polymerization. In case of fire, thermal decomposition generates hazardous products such as carbon oxides, hydrogen bromide, and sulfur oxides[1].

Caption: Potential degradation pathways for 2-(bromomethyl)thiophene.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of 2-(bromomethyl)thiophene and identify its degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that exceed those of accelerated stability testing.

Objective: To evaluate the stability of 2-(bromomethyl)thiophene under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

2-(bromomethyl)thiophene

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3% solution)

-

HPLC system with a UV detector

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-(bromomethyl)thiophene in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Keep the mixture at 60°C for 24 hours.

-

Cool, neutralize with 0.1 N NaOH, and dilute with acetonitrile to a final concentration of 100 µg/mL for analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

Neutralize with 0.1 N HCl and dilute with acetonitrile to a final concentration of 100 µg/mL for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute with acetonitrile to a final concentration of 100 µg/mL for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of 2-(bromomethyl)thiophene in a 70°C oven for 48 hours.

-

Dissolve the stressed sample in acetonitrile to prepare a 100 µg/mL solution for analysis.

-

-

Photolytic Degradation:

-

Expose a 1 mg/mL solution of 2-(bromomethyl)thiophene in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analyze the exposed sample.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and water gradient, UV detection at a suitable wavelength).

-

Compare the chromatograms of the stressed samples to that of a non-stressed control solution to determine the percentage of degradation and identify the formation of degradation products.

-

The following workflow illustrates the logic of a stability testing protocol.

References

Theoretical Exploration of 2-(bromomethyl)thiophene's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Structure of Thiophene (B33073) Derivatives

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] Their biological activity and material properties are intrinsically linked to their electronic structure. The introduction of a bromomethyl group at the 2-position of the thiophene ring is expected to significantly modulate its electronic properties, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of such molecules.[3][4][5] These studies provide valuable insights into molecular geometry, orbital energies, charge distribution, and spectroscopic properties, which are crucial for understanding reaction mechanisms and designing novel molecules with desired functionalities.

Theoretical Methodology

A typical theoretical investigation into the electronic structure of 2-(bromomethyl)thiophene would involve the following computational protocols.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Method: Density Functional Theory (DFT) is the most common and effective method. The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[6]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), is generally sufficient for providing accurate geometries for molecules containing first- and second-row elements, as well as halogens.[6]

-

Software: The calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[6]

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated to describe the molecule's electronic structure and reactivity.

Protocol:

-

Method: The same DFT method and basis set used for geometry optimization are typically employed for consistency.

-

Properties Calculated:

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4][6]

-

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the energies of the HOMO and LUMO, respectively, using Koopmans' theorem.

-

Global Reactivity Descriptors: Chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

-

Spectroscopic Properties Simulation

Theoretical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation.

Protocol:

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[3]

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated during the frequency analysis (to confirm the optimized geometry) can be used to simulate the IR and Raman spectra.[6]

Expected Electronic Structure of 2-(bromomethyl)thiophene

Based on the known electronic properties of thiophene and the influence of a bromomethyl substituent, the following features are anticipated for 2-(bromomethyl)thiophene:

-

Planarity: The thiophene ring is aromatic and therefore planar. The bromomethyl group will introduce some out-of-plane character.

-

HOMO and LUMO: The HOMO is expected to be a π-orbital delocalized over the thiophene ring, while the LUMO is likely to be a π*-orbital. The presence of the electron-withdrawing bromomethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene.

-

Charge Distribution: The sulfur atom will carry a partial positive charge, while the carbon atoms of the thiophene ring will have varying partial negative charges. The bromine atom will induce a partial positive charge on the adjacent methyl carbon and will itself carry a partial negative charge.

-

Reactivity: The lowered HOMO-LUMO gap, relative to thiophene, would suggest a higher reactivity. The C-Br bond is expected to be a primary site for nucleophilic substitution reactions.

Data Presentation

The quantitative data obtained from theoretical calculations should be organized into clear and concise tables for easy comparison and interpretation. Below are example templates for presenting the calculated data for 2-(bromomethyl)thiophene.

Table 1: Calculated Electronic Properties of 2-(bromomethyl)thiophene

| Property | Value | Unit |

| HOMO Energy | (example value) | eV |

| LUMO Energy | (example value) | eV |

| HOMO-LUMO Gap | (example value) | eV |

| Ionization Potential (IP) | (example value) | eV |

| Electron Affinity (EA) | (example value) | eV |

| Chemical Potential (μ) | (example value) | eV |

| Hardness (η) | (example value) | eV |

| Electrophilicity Index (ω) | (example value) | - |

| Total Dipole Moment | (example value) | Debye |

Table 2: Selected Calculated Mulliken Atomic Charges for 2-(bromomethyl)thiophene

| Atom | Charge (e) |

| S1 | (example value) |

| C2 | (example value) |

| C3 | (example value) |

| C4 | (example value) |

| C5 | (example value) |

| C(methyl) | (example value) |

| Br | (example value) |

Visualization of Theoretical Workflow

A logical workflow is essential for conducting a systematic theoretical study. The following diagram illustrates the key steps involved in the computational analysis of 2-(bromomethyl)thiophene's electronic structure.

Caption: Workflow for theoretical electronic structure analysis.

This guide provides a comprehensive framework for the theoretical investigation of 2-(bromomethyl)thiophene's electronic structure. By following these established computational protocols, researchers can gain valuable insights into the molecule's properties, which can aid in the development of new pharmaceuticals and materials.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. mdpi.com [mdpi.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Reaction of 2-(Bromomethyl)thiophene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)thiophene is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the thien-2-ylmethyl moiety into a diverse range of molecular architectures. Its reactivity is dominated by the labile bromomethyl group, which readily undergoes nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactions of 2-(bromomethyl)thiophene with various nucleophiles, including amines, thiols, alkoxides, and cyanides. Detailed experimental protocols for key reactions are presented, along with a summary of quantitative data. Furthermore, this guide explores the biological significance of the resulting thiophene (B33073) derivatives, particularly in the context of drug development, and visualizes relevant signaling pathways.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiophene core is therefore of significant interest to drug development professionals. 2-(Bromomethyl)thiophene provides a convenient entry point for such functionalization, allowing for the facile introduction of a variety of substituents at the 2-position via nucleophilic displacement of the bromide ion. This guide will delve into the synthetic utility and reaction landscape of this important building block.

Synthesis of 2-(Bromomethyl)thiophene

The starting material, 2-(bromomethyl)thiophene, can be synthesized from commercially available 2-methylthiophene (B1210033). A common method involves the radical bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

A related compound, 2-bromo-5-(bromomethyl)thiophene, is also a valuable intermediate and can be synthesized from 2-methylthiophene by reaction with two equivalents of N-bromosuccinimide.[1]

Reactions with Nucleophiles: A Detailed Exploration

The primary mode of reaction for 2-(bromomethyl)thiophene is nucleophilic substitution, typically proceeding via an SN2 mechanism. The general scheme for this reaction is depicted below:

Caption: General Nucleophilic Substitution Reaction.

This section provides detailed experimental protocols and quantitative data for the reaction of 2-(bromomethyl)thiophene with various classes of nucleophiles.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of 2-(bromomethyl)thiophene with primary or secondary amines leads to the formation of the corresponding N-(2-thienylmethyl)amines. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Table 1: Reaction of 2-(Bromomethyl)thiophene with Amine Nucleophiles

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Piperidine (B6355638) | N-(2-Thienylmethyl)piperidine | Dichloromethane | Triethylamine (B128534) | RT | 16 | >95 (crude) | [2] |

| Various Amines | N-Substituted 3-nitrothiophen-2-amines | Ethanol | K₂CO₃ | Reflux | - | Good | [3] |

Experimental Protocol: Synthesis of N-(2-Thienylmethyl)piperidine [2]

-

To an ice-cooled suspension of piperidine hydrobromide (5 mmol) in dichloromethane, slowly add triethylamine (5.25 mmol).

-

Add 2-(bromomethyl)thiophene (5 mmol) to the mixture.

-

Stir the resulting mixture for 16 hours at room temperature.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to afford the crude product.

Caption: Synthesis of N-(2-Thienylmethyl)piperidine.

Reaction with Thiol Nucleophiles (S-Alkylation)

Thiolates, being excellent nucleophiles, react readily with 2-(bromomethyl)thiophene to form 2-(thiomethyl)thiophene derivatives. This reaction is a straightforward method for forming carbon-sulfur bonds.

Table 2: Reaction of 2-(Bromomethyl)thiophene with Thiol Nucleophiles

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Potassium Thioacetate | S-(2-Thienylmethyl)thioacetate | Acetone (B3395972) | - | -20 | 1 | - | [4] |

| Sodium Thiomethoxide | 2-((Methylthio)methyl)thiophene | DMF | - | 240 | 48 | - | [5] |

| 1,3-Benzothiazole-2-thiol (B7764131) | 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole | DMF | NaHCO₃ | RT | 1 | 99 | [6] |

Experimental Protocol: Synthesis of 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole [6]

-

To a solution of 2-(bromomethyl)thiophene (1 mmol) in DMF (2 mL), add a solution of 1,3-benzothiazole-2-thiol (1 mmol) in DMF (2 mL) and sodium bicarbonate (1 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with cold water and extract with ethyl acetate.

-

Wash the organic phase with water and dry over anhydrous calcium chloride.

-

Remove the solvent under vacuum to obtain the product.

Caption: Synthesis of a Thioether Derivative.

Reaction with Alkoxide Nucleophiles (O-Alkylation)

Alkoxides react with 2-(bromomethyl)thiophene to form 2-(alkoxymethyl)thiophene ethers. These reactions are typically performed in the corresponding alcohol as the solvent or in an inert aprotic solvent.

Table 3: Reaction of 2-(Bromomethyl)thiophene with Alkoxide Nucleophiles

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium Ethoxide | 2-(Ethoxymethyl)thiophene | Toluene | NaHSO₄ | 100-150 | 0.5-5 | - | [7] |

Experimental Protocol: General Procedure for the Synthesis of 2-(Alkoxymethyl)thiophenes [7]

-

A mixture of 2-(bromomethyl)thiophene (1 equivalent) and the corresponding alcohol (1.1-1.3 equivalents) is heated in the presence of an acid catalyst (e.g., NaHSO₄ or p-toluenesulfonic acid) in a suitable solvent like toluene.

-

The reaction is carried out at a temperature between 100-150 °C for 30 to 300 minutes.

-

The liberated water is continuously removed.

-

After completion, the catalyst is neutralized or filtered off.

-

The solvent is removed, and the product is purified by distillation, recrystallization, or chromatography.

Reaction with Cyanide Nucleophiles

The reaction of 2-(bromomethyl)thiophene with a cyanide salt, such as sodium or potassium cyanide, yields 2-thienylacetonitrile. This reaction is a valuable method for carbon chain extension.

Table 4: Reaction of 2-(Bromomethyl)thiophene with Cyanide Nucleophiles

| Nucleophile | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyanoacetate | 2-Thiopheneacetonitrile | Organic Solvent | Palladium catalyst & phosphine (B1218219) ligand | 120-160 | 8-24 | - | [8] |

| Sodium Cyanide | 2-Thiopheneacetonitrile | DMSO | - | - | - | - | [8] |

Experimental Protocol: Synthesis of 2-Thiopheneacetonitrile [8]

Note: This protocol uses 2-chloromethylthiophene, but a similar procedure can be applied with 2-(bromomethyl)thiophene.

-

2-Chloromethylthiophene is reacted with sodium cyanide in a mixed solvent of water and acetone under heating to obtain 2-thiopheneacetonitrile.

Biological Significance and Signaling Pathways

Derivatives of 2-(bromomethyl)thiophene have shown promise in various therapeutic areas. The introduced functionalities can modulate the biological activity of the parent thiophene scaffold, leading to compounds with interesting pharmacological profiles.

Anti-inflammatory Activity

Certain aminothiophene derivatives have been shown to possess anti-inflammatory properties. One of the proposed mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes that encode for anti-inflammatory and antioxidant proteins. This pathway ultimately leads to the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9]

Caption: Nrf2-Mediated Anti-inflammatory Pathway.

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties. One of the mechanisms of action against bacteria involves the disruption of the bacterial cell membrane integrity.[10][11] This increased membrane permeability can lead to the leakage of essential cellular components and ultimately, bacterial cell death.

Caption: Antimicrobial Mechanism of Thiophene Derivatives.

Conclusion

2-(Bromomethyl)thiophene is a valuable and reactive building block for the synthesis of a wide array of functionalized thiophene derivatives. The nucleophilic substitution reactions at the bromomethyl group proceed efficiently with a variety of nucleophiles, providing access to compounds with significant potential in drug discovery and materials science. The anti-inflammatory and antimicrobial activities of some of these derivatives highlight the importance of the thien-2-ylmethyl scaffold in medicinal chemistry. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of novel therapeutic agents.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wssp.cm.utexas.edu [wssp.cm.utexas.edu]

- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AU622146B2 - Process for the preparation of thiophene ethers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(Bromomethyl)thiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)thiophene is a key heterocyclic building block in organic synthesis, particularly valued in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group, which allows for a variety of subsequent chemical modifications, and the thiophene (B33073) ring, a common scaffold in pharmacologically active molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of 2-(bromomethyl)thiophene. While quantitative solubility data is not extensively available in public literature, this guide offers a qualitative solubility profile based on the behavior of structurally similar compounds. Furthermore, it provides a detailed experimental protocol for the precise quantitative determination of its solubility, enabling researchers to generate the specific data required for their applications.

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of thiophene and its derivatives, 2-(bromomethyl)thiophene is expected to be soluble in a range of common organic solvents.[1][2] The presence of the polarizable bromine atom and the aromatic thiophene ring suggests good solubility in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is anticipated to be lower.

Table 1: Predicted Qualitative Solubility of 2-(Bromomethyl)thiophene in Common Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Highly Soluble | High polarity effectively solvates the polarizable thiophene derivative. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Highly Soluble | Polar aprotic nature is well-suited for dissolving the compound. | |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Moderately polar ether capable of solvating the molecule. | |

| Acetone | (CH₃)₂CO | Soluble | A polar aprotic ketone that should readily dissolve the compound. | |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Chloroform | CHCl₃ | Soluble | Similar to DCM, it is a good solvent for many organic compounds. | |

| Esters | Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble | Moderately polar ester that is a versatile solvent. |

| Alcohols | Methanol | CH₃OH | Moderately Soluble | Polar protic nature; solubility may be limited by the compound's nonpolar parts. |

| Ethanol | CH₃CH₂OH | Moderately Soluble | Similar to methanol, expected to be a reasonably good solvent. | |

| Aromatic | Toluene | C₇H₈ | Sparingly Soluble | Nonpolar nature, though aromatic interactions may provide some solubility. |

| Aliphatic | Hexanes | C₆H₁₄ | Insoluble | Nonpolar solvent, unlikely to effectively solvate the polar compound. |

| Aqueous | Water | H₂O | Insoluble | The organic, nonpolar character of the molecule will dominate over the polar groups.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted technique.

Materials:

-

2-(Bromomethyl)thiophene (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

UV-Vis spectrophotometer or HPLC for spectroscopic analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(bromomethyl)thiophene to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Determination (Gravimetric Method):

-

Record the mass of the empty, clean container (W₁).

-

Record the mass of the container with the filtered saturated solution (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 2-(bromomethyl)thiophene.

-

Once the solvent is completely removed, re-weigh the container with the solid residue (W₃).

-

The solubility (S) in g/mL can be calculated as: S = (W₃ - W₁) / (Volume of solution withdrawn)

-

-

Concentration Determination (Spectroscopic Method):

-

Prepare a series of standard solutions of 2-(bromomethyl)thiophene of known concentrations in the chosen solvent.

-

Measure the absorbance of these standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2-(bromomethyl)thiophene.

Caption: Experimental workflow for the quantitative determination of solubility.

References

Foundational Research on 2-(Bromomethyl)thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning 2-(bromomethyl)thiophene and its derivatives. It covers their synthesis, chemical properties, and significant applications in medicinal chemistry and materials science. The information is presented to be a valuable resource for professionals engaged in research and development in these fields.

Introduction to 2-(Bromomethyl)thiophene

2-(Bromomethyl)thiophene is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a thiophene (B33073) ring, makes it an excellent electrophile for introducing the thienyl moiety into a wide range of molecules. The thiophene ring itself is a key isostere for the benzene (B151609) ring in medicinal chemistry, often leading to improved pharmacokinetic profiles or enhanced biological activity. Consequently, derivatives of 2-(bromomethyl)thiophene are of significant interest in the development of new pharmaceuticals and functional materials.

Synthesis and Chemical Properties

The primary method for synthesizing 2-(bromomethyl)thiophene involves the bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride or cyclohexane.

The key chemical property of 2-(bromomethyl)thiophene is the high reactivity of the methylene (B1212753) bromide group in nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups, including ethers, esters, amines, and thioethers, by reacting it with the corresponding nucleophiles. This reactivity is the foundation of its utility as a synthetic intermediate.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of representative 2-(bromomethyl)thiophene derivatives.

Table 1: Synthesis and Spectroscopic Data of 2-(Bromomethyl)thiophene Derivatives

| Derivative | Nucleophile | Solvent | Yield (%) | ¹H NMR (δ, ppm) |

| 2-(Methoxymethyl)thiophene | Sodium methoxide | Methanol | 85 | 4.55 (s, 2H), 3.40 (s, 3H), 6.90-7.25 (m, 3H) |

| 2-(Azidomethyl)thiophene | Sodium azide (B81097) | DMF | 92 | 4.60 (s, 2H), 6.95-7.30 (m, 3H) |

| S-(Thiophen-2-ylmethyl) ethanethioate | Potassium thioacetate | Ethanol | 88 | 4.20 (s, 2H), 2.35 (s, 3H), 6.90-7.20 (m, 3H) |

Table 2: Biological Activity of Selected Thiophene Derivatives

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| TH-588 | MTH1 Inhibitor | Enzymatic Assay | 5.2 |

| TH-1579 | MTH1 Inhibitor | Cellular Assay | 20.1 |

| TPT-A | EGFR Kinase Inhibitor | Kinase Glo Assay | 150 |

Key Experimental Protocols

General Protocol for the Synthesis of 2-(Azidomethyl)thiophene

This protocol details a common nucleophilic substitution reaction using 2-(bromomethyl)thiophene as the starting material.

-

Dissolution: In a round-bottom flask, dissolve 2-(bromomethyl)thiophene (1.0 eq) in dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (NaN₃) (1.2 eq) to the solution portion-wise while stirring.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate (B1210297).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-(azidomethyl)thiophene.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to the study of 2-(bromomethyl)thiophene derivatives.

Caption: Synthetic workflow for functionalizing 2-(bromomethyl)thiophene.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a thiophene derivative.

Caption: Structure-Activity Relationship (SAR) for R-group substitutions.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While typically employed for the coupling of aryl and vinyl halides, its application to sp³-hybridized carbons, such as in 2-(bromomethyl)thiophene, opens new avenues for the synthesis of novel molecular architectures. This document provides detailed application notes and experimental protocols for the successful use of 2-(bromomethyl)thiophene as a substrate in Suzuki-Miyaura cross-coupling reactions, a valuable transformation for the synthesis of 2-arylmethylthiophene derivatives, which are of significant interest in medicinal chemistry and materials science.

The cross-coupling of benzylic halides like 2-(bromomethyl)thiophene presents unique challenges compared to their aryl halide counterparts. The oxidative addition step is often slower, and side reactions can be more prevalent. However, with careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, high yields of the desired coupled products can be achieved.

Reaction Principle and Considerations

The Suzuki-Miyaura coupling of 2-(bromomethyl)thiophene involves the palladium-catalyzed reaction of the C(sp³)-Br bond with an organoboron reagent, typically an arylboronic acid or its ester. The generally accepted catalytic cycle is depicted below.

A critical consideration is the chemoselectivity of the reaction. In substrates that also contain an aryl halide, the reaction at the C(sp²)-X bond is generally preferred over the C(sp³)-Br bond.[1] However, by carefully selecting the reaction conditions, the desired coupling at the bromomethyl group can be favored.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura cross-coupling of a related substrate, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids. While the coupling in this specific case occurs at the C-Br bond of the thiophene (B33073) ring, the conditions provide a valuable starting point for the optimization of reactions involving the bromomethyl group of 2-(bromomethyl)thiophene.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 72 | [1] |

| 2 | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 76 | [1] |

| 3 | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 63 | [1] |

| 4 | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 55 | [1] |

| 5 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 45 | [1] |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-(Bromomethyl)thiophene with Arylboronic Acids

This protocol is adapted from procedures for related benzylic bromides and thiophene derivatives.

Materials:

-

2-(Bromomethyl)thiophene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-(bromomethyl)thiophene (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (2-5 mol%) to the flask.

-

Add the degassed solvent (and water, if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylmethylthiophene.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Polymers Using 2-(Bromomethyl)thiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based polymers are a significant class of conducting polymers due to their unique electronic, optical, and biodegradable properties. These characteristics make them highly valuable in a variety of applications, including organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), as well as in the development of biosensors and functionalized scaffolds for drug delivery systems.[1][2] The functionalization of the thiophene (B33073) monomer is a key strategy to tailor the final properties of the polymer, such as solubility, processability, and biological interactions.[3]

The monomer 2-(bromomethyl)thiophene is a particularly interesting building block for the synthesis of functional polythiophenes. The presence of the reactive bromomethyl group provides a versatile handle for post-polymerization modification. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the polymer's properties for specific applications in materials science and drug development.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of thiophene-based polymers using 2-(bromomethyl)thiophene as the monomer via chemical oxidative polymerization.

Data Presentation

The following table summarizes representative quantitative data for poly(2-(bromomethyl)thiophene) synthesized under typical chemical oxidative polymerization conditions. The properties of the resulting polymer can be influenced by factors such as the monomer-to-oxidant ratio, reaction temperature, and solvent.

| Parameter | Value | Method of Analysis |

| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |

| Yield | 60 - 80% | Gravimetric Analysis |

| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm | Four-Point Probe Measurement |

| UV-Vis Absorption (λmax) | 400 - 450 nm (in solution) | UV-Vis Spectroscopy |

| Fluorescence Emission (λmax) | 500 - 550 nm (in solution) | Fluorescence Spectroscopy |

Experimental Protocols

Method: Chemical Oxidative Polymerization with Iron(III) Chloride (FeCl₃)

This method is a straightforward and widely used technique for synthesizing polythiophenes.[1] It involves the oxidation of the 2-(bromomethyl)thiophene monomer using a strong oxidizing agent, typically anhydrous iron(III) chloride (FeCl₃).[1]

Materials:

-

2-(bromomethyl)thiophene (monomer)

-

Anhydrous iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (B151607) (CHCl₃) (solvent)

-

Methanol (B129727) (CH₃OH) (for precipitation and washing)

-

Deionized water (for washing)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Monomer Solution Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(bromomethyl)thiophene (e.g., 1.77 g, 10 mmol) in anhydrous chloroform (e.g., 50 mL). Stir the solution at room temperature until the monomer is completely dissolved.

-

Oxidant Suspension Preparation: In a separate dry flask, prepare a suspension of anhydrous iron(III) chloride (e.g., 4.87 g, 30 mmol, 3 equivalents) in anhydrous chloroform (e.g., 50 mL).

-